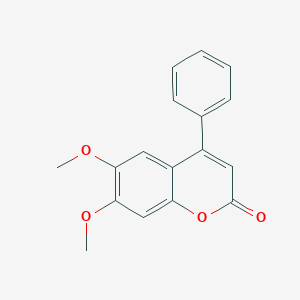

6,7-Dimethoxy-4-phenylcoumarin

説明

6,7-Dimethoxy-4-phenylcoumarin is a compound with the molecular formula C17H14O4 . It is a powder in physical form . The compound has a molecular weight of 282.3 .

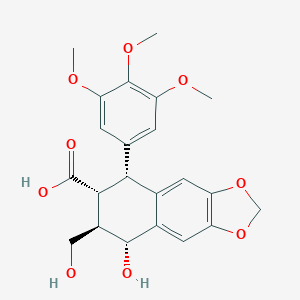

Synthesis Analysis

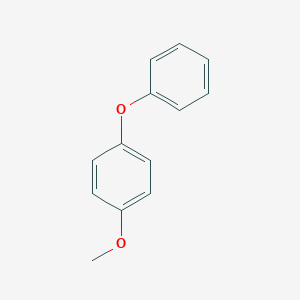

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, has been a subject of interest for many research groups . One effective method for synthesizing 7-hydroxy-4-substituted coumarin derivatives, which could potentially be applied to 6,7-Dimethoxy-4-phenylcoumarin, involves the Pechmann coumarin synthesis method . This method involves the condensation of ethyl 3-oxobutanoate with a more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-phenylcoumarin consists of a coumarin core (a lactone subgroup with a benzo-α-pyrone or 2H-1-benzopyran-2-one skeleton) with two methoxy groups at positions 6 and 7 and a phenyl group at position 4 .Chemical Reactions Analysis

Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, have been synthesized via direct C–H bond activation . This process was found to be versatile, and the reaction conditions also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .科学的研究の応用

Anti-inflammatory Activity

6,7-Dimethoxy-4-phenylcoumarin has demonstrated potential as an anti-inflammatory agent. Research indicates that this compound, produced by Streptomyces aureofaciens CMUAc130, shows significant inhibitory effects on nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. These effects are consistent with the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a role in reducing inflammation (Taechowisan et al., 2007).

Hydration Dynamics in Biological Systems

6,7-Dimethoxy-coumarin has been explored as a fluorescence reporter for studying hydration dynamics in biological systems. Its sensitivity towards the hydration and mobility of its microenvironment was confirmed using the time-dependent fluorescence shift (TDFS) method in aerosol-OT (AOT) reverse micelles. This property suggests its utility in biological and protein studies (Ghose et al., 2018).

Antitumor Activity

Research has shown that 6,7-Dimethoxy-4-phenylcoumarin exhibits antitumor activity. Specifically, it demonstrated inhibitory effects on the growth of transplanted Lewis lung carcinoma in mice and affected the expression of bcl-2 and Bax oncoproteins in human lung cancer cell lines. This suggests its potential as an antitumor agent (Taechowisan et al., 2007).

Antiplasmodial Activity

6,7-Dimethoxy-4-phenylcoumarin has also been evaluated for its antiplasmodial activity. In a study involving compounds from Exostema mexicanum, derivatives including 6,7-dimethoxy-4-phenylcoumarin demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria (Köhler et al., 2001).

Pesticidal Activity

6,7-Dimethoxy coumarin has shown notable pesticidal activity. A study found that it exhibits herbicidal activity against the root of Amaranthus retroflexus and antifungal activity against several plant pathogens, highlighting its potential in agricultural applications (Zhao-li, 2007).

将来の方向性

Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, continue to attract considerable attention due to their application in diverse fields such as medical science, biomedical research, and several industrial branches . Future research may focus on developing new and more practical methods for the synthesis of these compounds .

特性

IUPAC Name |

6,7-dimethoxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZVHCRHOIKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-phenylcoumarin | |

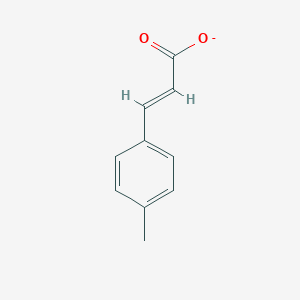

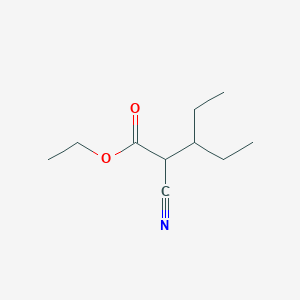

Retrosynthesis Analysis

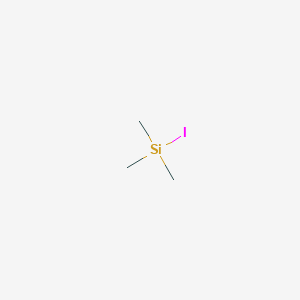

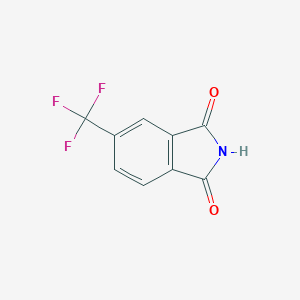

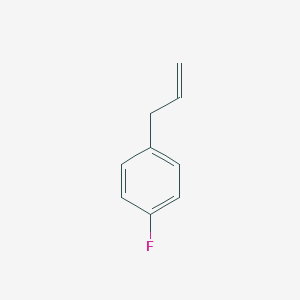

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)